Tellursaeure

Acid strength Diprotic acid pH-dependent speciation

Researchers requiring a Te(VI) precursor for acid-sensitive substrates face failed syntheses when strong acids protonate targets. Telluric Acid (pKₐ₁ 7.68) enables near-neutral tellurate formation-critical for MOFs and biomaterials. • 280 mV higher E° (+1.02 V) vs. selenous acid enables refractory substrate oxidation. • 50.1 g/100 mL water solubility bypasses TeO₂ insolubility for direct spray pyrolysis. • Stable to 100 °C; replaces heat-labile tellurous acid in hot-melt glass manufacturing.

Molecular Formula H2O4Te
Molecular Weight 193.6 g/mol
Cat. No. B8810611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTellursaeure
Molecular FormulaH2O4Te
Molecular Weight193.6 g/mol
Structural Identifiers
SMILESO[Te](=O)(=O)O
InChIInChI=1S/H2O4Te/c1-5(2,3)4/h(H2,1,2,3,4)
InChIKeyXHGGEBRKUWZHEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Telluric Acid: Physicochemical Baseline


Tellursaeure, systematically known as orthotelluric acid or telluric(VI) acid, is an inorganic oxoacid with the formula Te(OH)₆ (H₆TeO₆). It crystallizes as white monoclinic crystals (density 3.07 g/cm³) and melts at 136 °C [1]. The compound is a very weak dibasic acid (pKₐ₁ ≈ 7.68, pKₐ₂ ≈ 11.0 at 18 °C) and dissolves readily in water (50.1 g/100 mL at 30 °C) [2]. It acts as a strongly oxidizing agent (E° = +1.02 V for the H₆TeO₆/TeO₂ couple), though its oxidations are kinetically slow [3]. These consolidated properties define the compound’s distinct selection profile relative to its chalcogen and lower-oxidation-state analogs.

Telluric Acid: Why Analog Substitution Fails


Tellursaeure cannot be interchanged with its closest in-class relatives—sulfuric acid, selenic acid, tellurous acid, or even common tellurium(IV) precursors such as sodium tellurite—because each substitution introduces a distinct failure point. Sulfuric and selenic acids are strong, tetrahedral diacids, whereas telluric acid is an exceptionally weak, octahedral hexahydroxy acid that dissociates differently in aqueous media [1]. Tellurous acid (H₂TeO₃) is only metastable and must be handled cold, while telluric acid is stable at elevated temperature and provides a six-coordinate Te(VI) center that persists in solution and in the solid state—a structural feature absent in all Te(IV) analogs [2]. Quantitative differences in acidity, redox potential, solubility, thermal stability, and available purity grade (summarized in Section 3) make each potential substitute functionally inadequate for applications that depend on the unique combination of these properties.

Telluric Acid: Evidence Against Comparators


Acidity vs. Selenic and Sulfuric Acids

Tellursaeure is a markedly weaker acid than its chalcogen congeners selenic acid and sulfuric acid. Its first dissociation constant (pKₐ₁) is 7.68 at 18 °C, whereas selenic acid is fully dissociated in its first proton (pKₐ₁ ≈ −3) and sulfuric acid is even stronger (pKₐ₁ ≈ −3, pKₐ₂ ≈ 1.99) [1]. The three-order-of-magnitude acidity difference dictates that telluric acid exists predominantly as undissociated Te(OH)₆ in neutral aqueous solution, whereas selenic and sulfuric acids are fully deprotonated [2]. This property is critical for synthetic protocols requiring a weakly acidic, non‑corrosive tellurium source.

Acid strength Diprotic acid pH-dependent speciation

Redox Potential vs. Selenous Acid

Tellursaeure exhibits a standard electrode potential of +1.02 V for the half-reaction H₆TeO₆ + 2H⁺ + 2e⁻ ⇌ TeO₂ + 4H₂O [1]. This makes it a substantially stronger thermodynamic oxidant than selenous acid, whose Se(IV)/Se(0) couple has a potential of +0.74 V [2]. The +0.28 V advantage of telluric acid translates into a ΔG° difference of approximately −54 kJ mol⁻¹, providing a driving force that selenous acid cannot match for applications such as the oxidative synthesis of tellurium‑containing materials.

Redox potential Oxidizing agent Electron transfer

Aqueous Solubility vs. Tellurium Dioxide

Telluric acid dissolves freely in water (50.1 g/100 mL at 30 °C) , forming a homogeneous solution that can be directly used in sol‑gel, spray pyrolysis, and wet‑impregnation processes. In contrast, tellurium dioxide (TeO₂), a common Te(IV) source, is virtually insoluble in neutral water (minimum solubility ~2.1 × 10⁻¹⁰ mol dm⁻³ at pH 5.5) and requires strongly acidic or alkaline conditions to dissolve [1]. The >10⁹‑fold difference in solubility means that telluric acid eliminates the need for aggressive pH adjustment or prolonged dissolution times during precursor formulation.

Solubility Precursor processing Wet chemistry

Thermal Stability vs. Tellurous Acid

Telluric acid is stable in air at 100 °C and only dehydrates above this temperature to polymetatelluric acid [1]. In sharp contrast, tellurous acid (H₂TeO₃) is only metastable and readily disproportionates or dehydrates even under mild conditions; its preparation must be conducted cold (<10 °C) and the compound cannot be stored as a dry solid [2]. This thermal lability precludes tellurous acid from any process involving elevated temperatures or long‑term storage, whereas telluric acid can be heated during dissolution and is commercially supplied as a stable crystalline solid.

Thermal stability Metastability Solid-state processing

Glass Processing Temperature vs. Tellurous Acid

In the preparation of tellurate/tellurite glasses, the choice of precursor directly constrains the dissolution protocol. According to patent US 4,087,511, when telluric acid (H₂TeO₄·2H₂O) is used, heating may be applied to effect dissolution; conversely, when tellurous acid (H₂TeO₃) is used, the solution must be kept cold (<10 °C) to prevent decomposition [1]. This mandatory cold‑processing requirement for tellurous acid increases operational complexity and limits formulation flexibility, making telluric acid the preferred precursor for processes conducted at or above ambient temperature.

Tellurite glass Precursor dissolution Melt processing

Purity Benchmark vs. Tellurite Salts

Commercially supplied telluric acid routinely achieves a purity of ≥99.0 % (T) , with high‑purity grades specifically marketed for electronics applications . In comparison, tellurium dioxide (TeO₂) often requires additional purification steps to reach equivalent grades, and sodium tellurite (Na₂TeO₃) is typically supplied at lower assay values (~97 %) due to hygroscopicity and salt‑form variability . For semiconductor doping and thin‑film deposition, where trace metal contamination must be strictly controlled, the documented high‑purity availability of telluric acid provides a verifiable procurement advantage.

Purity grade Semiconductor precursor Procurement specification

Telluric Acid: Application Scenarios


Non-Corrosive Tellurium Source for pH-Sensitive Syntheses

When a synthetic protocol requires a tellurium(VI) precursor that does not protonate sensitive substrates or corrode equipment, telluric acid’s pKₐ₁ of 7.68 provides a decisive advantage over selenic acid (pKₐ₁ ≈ −3) and sulfuric acid (pKₐ₁ ≈ −3). This permits preparation of tellurate solutions at near‑neutral pH, enabling the synthesis of hydrolysis‑sensitive metal‑organic frameworks and tellurium‑doped biomaterials without acid‑catalyzed side reactions [1].

High-Potential Oxidant for Kinetically Controlled Oxidations

Telluric acid’s electrode potential of +1.02 V makes it suitable for oxidative transformations that require a thermodynamic driving force beyond the reach of selenous acid (+0.74 V). This extra 280 mV can be exploited in the oxidation of refractory organic substrates or in the oxidative dissolution of tellurium metal for the preparation of high‑purity tellurates [2].

Solution-Processable Precursor for Spray Pyrolysis and Sol-Gel

With a water solubility of 50.1 g/100 mL, telluric acid delivers ready‑to‑use, concentrated precursor solutions that circumvent the near‑insolubility of TeO₂ (solubility ~2.1 × 10⁻¹⁰ mol dm⁻³ at pH 5.5). This enables the direct use of telluric acid in spray pyrolysis for the production of telluria nanoparticles (10–40 nm) and in sol‑gel formulations for tellurite thin films, without the need for hazardous strong acids or bases [3].

Thermally Robust Precursor for Tellurite Glasses

Because telluric acid is stable up to 100 °C and can be heated during dissolution, it is the precursor of choice for tellurite glass manufacturing processes that operate above ambient temperature. In contrast, tellurous acid must be kept cold (<10 °C) and is unsuitable for any step involving heating, making telluric acid the only viable acid‑based tellurium source for hot‑melt glass formulations [4].

Quote Request

Request a Quote for Tellursaeure

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.